![molecular formula C9H11BrClNO B1382296 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 1352707-91-5](/img/structure/B1382296.png)
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Übersicht
Beschreibung
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO It is a derivative of oxazepine, characterized by the presence of a bromine atom at the 8th position and a hydrochloride group
Vorbereitungsmethoden
The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzoxazepine precursor.
Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.
Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride has been investigated for its potential therapeutic effects in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to modulate serotonin receptors. Results indicated promising activity that warrants further exploration in drug development for depression and anxiety disorders.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique bromine substitution allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.
- Data Table: Synthesis Pathways
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Room Temperature, DMF | 85 |
Electrophilic Aromatic Substitution | Reflux, Acetic Acid | 90 |
Material Science
Research has also focused on the use of this compound in developing novel materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for enhancing conductivity.
- Case Study : An investigation into polymer composites incorporating this compound demonstrated improved electrical properties compared to traditional materials. The findings were published in Advanced Materials.
Wirkmechanismus
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can be compared with other similar compounds such as:
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the bromine atom, leading to different chemical and biological properties.
8-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine:
8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: The presence of a methyl group instead of bromine alters the compound’s characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Biologische Aktivität
Chemical Identity
- IUPAC Name: 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- CAS Number: 1215074-47-7
- Molecular Formula: C9H10BrClNO
- Molecular Weight: 264.55 g/mol
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Research indicates that this compound exhibits significant biological activity by interacting with specific cellular targets. A study highlighted its ability to disrupt essential cellular processes in Trypanosoma species, leading to cell death. This was achieved through the inhibition of the PEX14−PEX5 interaction, which is crucial for protein import into glycosomes .
Antimicrobial and Antiparasitic Activities
The compound has shown promising results in vitro against various pathogens. In particular:
- Trypanocidal Activity: The compound demonstrated low micromolar IC50 values in disrupting Trypanosoma cell viability .
- Antimicrobial Properties: Preliminary assessments suggest that derivatives of the oxazepine structure may possess moderate to strong antimicrobial activity against a range of bacteria and fungi .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications:
- Substituents on the benzene ring can enhance or diminish activity.
- The presence of bromine at position 8 is critical for maintaining its biological efficacy.
Eigenschaften
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKPBMYEYKMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352707-91-5 | |
Record name | 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.